molecular formula C11H14BrClN2 B13596580 1-[(3-Bromo-4-chlorophenyl)methyl]piperazine

1-[(3-Bromo-4-chlorophenyl)methyl]piperazine

Cat. No.: B13596580
M. Wt: 289.60 g/mol
InChI Key: RGXWVTOFDWRLOZ-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-chlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a bromine and a chlorine atom on the phenyl ring, making it a halogenated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-chlorophenyl)methyl]piperazine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-chlorophenyl)methyl]piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of N-oxides or dehalogenated products .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-chlorophenyl)methyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromo-4-chlorophenyl)methyl]piperazine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can influence its chemical reactivity and biological activity, making it a valuable compound for various applications. The combination of these halogens can also affect the compound’s pharmacokinetic properties, such as its solubility and stability .

Properties

Molecular Formula

C11H14BrClN2

Molecular Weight

289.60 g/mol

IUPAC Name

1-[(3-bromo-4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14BrClN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

RGXWVTOFDWRLOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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